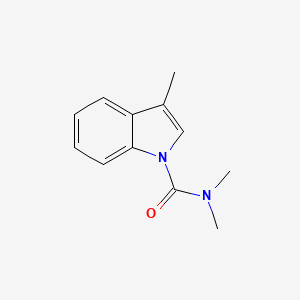

N,N,3-Trimethyl-1H-indole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N,3-trimethylindole-1-carboxamide |

InChI |

InChI=1S/C12H14N2O/c1-9-8-14(12(15)13(2)3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |

InChI Key |

XCKAMILJQLTWRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,3 Trimethyl 1h Indole 1 Carboxamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Indole (B1671886) Carboxamides

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For N,N,3-trimethyl-1H-indole-1-carboxamide, the primary disconnection points are the C-N amide bond and the bonds forming the indole ring.

The most logical initial disconnection is the amide bond at the N1 position of the indole ring. This bond is formed between the indole nitrogen and the carbonyl group of the carboxamide. This disconnection reveals two key synthons: a 3-methyl-1H-indole anion (or a suitable N-functionalized equivalent) and a dimethylcarbamoyl cation equivalent, such as dimethylcarbamoyl chloride.

A second strategic disconnection can be made within the indole nucleus itself, suggesting pathways to form the core heterocyclic structure. Common strategies for indole synthesis, such as the Fischer, Bischler-Möhlau, or Larock indole syntheses, can be considered for the formation of the 3-methylindole (B30407) precursor. These approaches typically involve the formation of key C-C and C-N bonds to construct the bicyclic system from acyclic or simpler aromatic precursors.

Direct Synthetic Routes to the this compound Core Structure

Direct synthetic routes to this compound and its analogues can be broadly categorized into methods that form the carboxamide on a pre-existing indole core and methods that construct the indole ring itself.

Amide Coupling Reaction Protocols for Carboxamide Formation

Amide coupling reactions are a cornerstone of modern organic synthesis and are widely used for the formation of the carboxamide linkage in indole derivatives. organic-chemistry.org These methods typically involve the activation of a carboxylic acid for reaction with an amine. In the context of this compound, this would involve the coupling of 3-methyl-1H-indole-1-carboxylic acid with dimethylamine. However, a more common and direct approach is the acylation of the indole nitrogen.

A variety of coupling reagents are available, each with its own advantages in terms of reaction conditions, efficiency, and suppression of side reactions. hepatochem.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve yields. nih.gov Phosphonium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. peptide.com

The general procedure involves the reaction of the indole starting material with a suitable acylating agent in the presence of a base and the coupling reagent.

Interactive Data Table: Common Amide Coupling Reagents

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be difficult to remove. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, suitable for sterically hindered substrates. |

| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, low racemization. peptide.com |

Acyl Chloride Condensation Procedures

The use of acyl chlorides, or in this specific case, carbamoyl (B1232498) chlorides, provides a direct and often highly efficient method for the N-acylation of indoles. The synthesis of this compound can be achieved by reacting 3-methyl-1H-indole with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases such as triethylamine (B128534) (Et3N).

The reaction mechanism involves the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of a chloride ion to form the desired N-acylindole. google.comnih.gov The synthesis of a similar compound, 4-bromo-N,N,1-trimethyl-1H-indole-3-carboxamide, has been reported using a carbamoyl chloride in the presence of zinc chloride, which acts as a Lewis acid catalyst. acs.org

Specialized Indole Ring Formation Approaches

In some synthetic strategies, the indole ring is constructed as a key step, either before or after the introduction of the carboxamide functionality.

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. testbook.comnih.gov To synthesize the 3-methylindole core of the target molecule, phenylhydrazine can be reacted with propionaldehyde. chemicalbook.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a akjournals.comakjournals.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. nih.gov

A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid (H2SO4) and hydrochloric acid (HCl), and Lewis acids such as zinc chloride (ZnCl2). testbook.comnih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting 3-methylindole. akjournals.com

Interactive Data Table: Catalysts for Fischer Indole Synthesis of 3-Methylindole

| Catalyst Type | Examples | Typical Reaction Conditions |

| Brønsted Acids | H2SO4, HCl, PPA | Heating in a suitable solvent. |

| Lewis Acids | ZnCl2, BF3·OEt2 | Often used in stoichiometric amounts. akjournals.com |

Modern synthetic methods often utilize transition metal catalysts to facilitate the formation of the indole ring with high efficiency and functional group tolerance. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of N-substituted indoles. bohrium.comrsc.orgacs.org

One such approach is the Cu(I)-catalyzed intramolecular amination of aryl bromides. nih.gov This method involves the cyclization of a suitably substituted aniline (B41778) derivative to form the indole ring. For the synthesis of an N-acylated indole, a precursor bearing both the amide functionality and a leaving group on the aromatic ring would be required.

Another relevant transition metal-catalyzed approach is the gold-catalyzed intramolecular hydroamination of terminal alkynes. This method has been successfully employed for the synthesis of indole-1-carboxamides from N'-substituted N-(2-alkynylphenyl)ureas, offering a regioselective route to the desired products. rsc.org

Functionalization and Derivatization Strategies for Structural Diversity in Indole Carboxamides

Achieving structural diversity in indole carboxamides is crucial for modulating their chemical and biological properties. A variety of functionalization and derivatization strategies have been developed, targeting the indole core, the benzene (B151609) ring, and the N-carboxamide substituent.

A primary strategy involves the direct C-H functionalization of the indole nucleus. nih.gov Transition-metal catalysis, particularly with palladium, has enabled the direct carbonylation of indole C-H bonds to introduce ketoamide and other acyl groups, primarily at the C3 position. beilstein-journals.org Palladium-catalyzed oxidative C-H bond functionalization and cyclization of N-(2-allylphenyl)benzamide derivatives provides an efficient route to substituted N-benzoylindoles. mdpi.com Furthermore, ruthenium-catalyzed C-H activation can be used for the annulation of indole-2-carboxamides with bicycloalkenes to synthesize complex, polycyclic β-carboline-1-one derivatives.

Substitution on the benzene portion of the indole ring is another common approach for diversification. Halogenated indole precursors, such as bromoindoles, are versatile intermediates. acs.org These compounds can undergo further modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce a wide array of aryl or alkyl groups. nih.gov Direct halogenation of the indole core, for instance at the C3 position using N-bromosuccinimide (NBS), provides a straightforward path to functionalized intermediates. tandfonline.com

Modification at the C3-position is instrumental for creating analogues. The classic Japp-Klingemann reaction followed by Fischer indole synthesis allows for the construction of the indole ring system with pre-determined substituents at various positions, including C3. nih.govrsc.org This method starts from diazonium salts and β-ketoesters to afford functionalized phenylhydrazones which then undergo acid-catalyzed cyclization. rsc.org

Finally, extensive diversity can be achieved by varying the substituents on the carboxamide nitrogen. As outlined in the synthetic section, the use of different amines in standard amide coupling reactions or the use of diverse isocyanates in copper-catalyzed reactions allows for the introduction of a vast range of functional groups. researchgate.netarkat-usa.org This strategy allows for the systematic modification of steric and electronic properties of the carboxamide moiety to explore structure-activity relationships. For example, coupling reactions have been used to attach amino acid esters and other complex amines to the indole-2- or indole-3-carboxylic acid core. arkat-usa.org

The table below provides examples of derivatization strategies applied to the indole carboxamide scaffold.

| Strategy | Methodology | Target Position | Example Reaction | Reference |

|---|---|---|---|---|

| C-H Functionalization | Palladium-Catalyzed Carbonylation | C3 | Direct aminocarbonylation of indoles with secondary amines. | beilstein-journals.org |

| C-H Functionalization | Palladium-Catalyzed Cyclization | N1, C7 | Cyclization of N-(2-allylphenyl)benzamide to form N-benzoylindoles. | mdpi.com |

| Ring Substitution | Suzuki-Miyaura Cross-Coupling | C5 | Coupling of 5-bromo-indole derivatives with cyclopropylboronic acid. | nih.gov |

| Ring Substitution | Halogenation | C3 | Bromination of ethyl (indol-2-yl)carboxylate with NBS in DMF. | tandfonline.com |

| Core Synthesis | Japp-Klingemann / Fischer Indole Synthesis | Various | Reaction of diazonium salts with β-ketoesters to build substituted indole rings. | nih.gov |

| Amide Variation | Amide Coupling | N1, N2, or N3 | Coupling of indole carboxylic acids with various amino acid esters. | arkat-usa.org |

Advanced Spectroscopic and Analytical Characterization Techniques for N,n,3 Trimethyl 1h Indole 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For N,N,3-Trimethyl-1H-indole-1-carboxamide, both ¹H and ¹³C NMR spectroscopy are utilized to map the connectivity and environment of each proton and carbon atom.

In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. The protons on the aromatic indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The specific coupling patterns (e.g., doublets, triplets) would reveal the substitution pattern on the benzene (B151609) portion of the indole ring. The methyl groups would appear as sharp singlets in the upfield region. The N,N-dimethyl protons of the carboxamide group are expected around δ 3.0-3.5 ppm, while the 3-methyl protons attached directly to the indole ring would likely appear around δ 2.3-2.5 ppm. The absence of an N-H proton signal, which would typically appear as a broad singlet above 10 ppm in related indole compounds, confirms the N-1 substitution.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxamide group is characteristically found in the highly deshielded region of the spectrum (δ 165-175 ppm). The aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. The carbons of the N,N-dimethyl and 3-methyl groups would appear in the upfield region of the spectrum. For instance, in a structurally similar compound, 4-Bromo-N,N,1-trimethyl-1H-indole-3-carboxamide, the carbonyl carbon appears at δ 167.5 ppm, and the methyl carbons are observed at δ 39.4, 35.2, and 33.3 ppm. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N(CH₃)₂ | 3.0 - 3.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxamide) | 165 - 175 |

| Aromatic-C | 110 - 140 |

| N(CH₃)₂ | 35 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

The expected molecular ion peak [M]⁺ for this compound (C₁₂H₁₄N₂O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. In techniques like electrospray ionization (ESI), the molecule is often observed as the protonated species [M+H]⁺.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring. For this compound, key fragment ions would likely result from the loss of the dimethylamino group or the entire carboxamide moiety. The indole ring itself is relatively stable and would likely be observed as a prominent fragment. Analysis of related indole-3-carboxamide cannabinoids has demonstrated the utility of MS and MS/MS techniques for their identification. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 203.12 |

| [M - N(CH₃)₂]⁺ | 159.08 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide (carboxamide) group. The C-N stretching vibrations of the amide and the indole ring would appear in the 1200-1400 cm⁻¹ region. The aromatic C=C stretching vibrations of the indole ring will produce several bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would further confirm the N-1 substitution of the indole ring. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Methyl) | 2850 - 2960 |

| C=O (Amide) | 1630 - 1680 |

| C=C (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by intense absorptions corresponding to π→π* transitions. For indole itself, typical absorption maxima (λmax) are observed around 220 nm, 260 nm, and 280-290 nm.

For this compound, the substitution on the indole ring is expected to cause a slight bathochromic (red) shift in these absorption bands. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be useful for confirming the presence of the indole chromophore and for quantitative analysis. Studies on similar indole derivatives, such as indole-3-carbinol, have shown characteristic UV absorption profiles that are used for their identification.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~225 |

| π→π* | ~265 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would be detected by a UV detector set at one of its absorption maxima. The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification to determine purity.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for qualitative analysis. A sample of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retardation factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. TLC is particularly useful for monitoring the disappearance of starting materials and the appearance of products during a synthesis. nih.gov

Table 7: Hypothetical Chromatographic Parameters for this compound

| Technique | Parameter | Hypothetical Value/Condition |

|---|---|---|

| HPLC | Column | C18 |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40) | |

| Detection | UV at ~280 nm | |

| Retention Time (Rt) | Dependent on exact conditions | |

| TLC | Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70) |

Structure Activity Relationship Sar and Ligand Design Principles for N,n,3 Trimethyl 1h Indole 1 Carboxamide Analogues

Systematic Exploration of Substituent Effects on Indole (B1671886) Ring Positions (e.g., N1, C2, C3, C5, C6)

The indole nucleus offers multiple positions for substitution, and modifications at these sites can significantly impact pharmacological activity. Studies on related indole carboxamide structures have illuminated the sensitivity of biological endpoints to changes at the N1, C3, C5, and C6 positions.

C3 Position: The C3 position is substituted with a methyl group in the parent compound. In closely related indole-2-carboxamide series investigated as CB1 receptor allosteric modulators, the size of the substituent at the C3 position was found to be a determining factor for activity. nih.gov A smaller group, such as a hydrogen or a methyl group, is preferred over larger groups like an ethyl group, suggesting that steric bulk at this position is detrimental to activity. nih.gov

C5 Position: Halogenation at the C5 position of the indole ring has been shown to be a favorable modification for enhancing the potency of indole-2-carboxamide analogues. nih.gov Both fluorine (F) and chlorine (Cl) atoms at this position were found to increase modulatory potency at the CB1 receptor. nih.gov While both halogens are beneficial, some studies showed that 5-chloro substitution resulted in slightly more potent compounds than 5-fluoro substitution. nih.gov

C6 Position: Similar to the C5 position, substitution at the C6 position can also confer a significant increase in biological activity. In a series of indole-2-carboxamides developed as antitubercular agents, the introduction of a single bromo (Br) group at the C6 position led to a substantial (approximately 10-fold) increase in activity compared to the unsubstituted analogue. rsc.org This highlights the positive influence of halogen substituents on the benzene (B151609) portion of the indole scaffold.

The following table summarizes the observed effects of substituents at various positions on the indole ring based on studies of analogous compounds.

| Indole Position | Substituent | Effect on Activity/Potency | Compound Class Studied |

| N1 | Small Alkyl (Methyl, Ethyl) | Favorable; enhances reactivity/potency | Indole-3-carboxamides, Indole-5-carboxamides acs.orgnih.gov |

| N1 | Aryl | Unfavorable; reduced reactivity | Indole-3-carboxamides acs.org |

| C3 | Small Group (H, Methyl) | Preferred; enhances potency | Indole-2-carboxamides nih.gov |

| C3 | Larger Group (Ethyl) | Detrimental; reduces potency | Indole-2-carboxamides nih.gov |

| C5 | Halogen (Cl, F) | Favorable; enhances potency | Indole-2-carboxamides nih.gov |

| C6 | Halogen (Br) | Favorable; significantly increases activity | Indole-2-carboxamides rsc.org |

Influence of Carboxamide Substituents and Linker Modifications on Biological Efficacy

The N,N-dimethylcarboxamide group and its linkage to the indole N1 position are defining features of the parent compound. Modifications to this part of the molecule, including the N-substituents and the potential introduction of linkers, are crucial for optimizing biological efficacy.

The carboxamide moiety itself is often essential for activity, as its NH and C=O groups can form critical hydrogen bonds with biological targets like enzymes and proteins. nih.gov Research on indole-2 and 3-carboxamides has consistently shown that the carboxamide functionality is a prerequisite for their inhibitory activities. nih.govnih.gov

In studies where the carboxamide is attached to a side chain, the nature of the N-substituents plays a significant role. For example, in a series of indole-2-carboxamides, analogues with a diethylamino group on a terminal phenyl ring were generally more potent than those with a piperidinyl group. nih.gov Further optimization of lipophilicity in the amide portion of other indole carboxamide series led to improved oral activity; replacing a cyclopentylmethyl group with a more lipophilic 2-ethylbutyl group successfully increased this parameter. nih.gov N-methylation of the amide nitrogen in some indole-2-carboxamide analogues has been shown to restore potency that was lost due to other structural changes. acs.org

Modifications to the linker connecting the carboxamide to other parts of the molecule can also have a profound impact. Homologation (increasing the length) of a side chain linker or shifting the position of a methylene (B1212753) group within it has been shown to lead to inactive compounds in certain indole-2-carboxamide series. acs.org Conversely, reversing the orientation of the amide bond within the linker was able to restore potency, demonstrating the importance of the spatial arrangement of the hydrogen bond donor and acceptor atoms. acs.org

| Modification Area | Specific Change | Effect on Efficacy | Compound Class Studied |

| Amide N-Substituent | Diethylamino vs. Piperidinyl | Diethylamino analogues were more potent | Indole-2-carboxamides nih.gov |

| Amide N-Substituent | 2-Ethylbutyl vs. Cyclopentylmethyl | Increased lipophilicity and oral activity | Indole-5-carboxamides nih.gov |

| Amide Linker | Reversing Amide Bond | Restored biological potency | Indole-2-carboxamides acs.org |

| Amide Linker | Homologation (Lengthening) | Resulted in inactive compounds | Indole-2-carboxamides acs.org |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the SAR of N,N,3-trimethyl-1H-indole-1-carboxamide analogues. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are instrumental in rational drug design. nih.gov

3D-QSAR: Three-dimensional QSAR studies can provide detailed insights by correlating the biological activity of a series of compounds with their 3D physicochemical properties (e.g., steric and electrostatic fields). For indole and isatin (B1672199) derivatives, atom-based 3D-QSAR models have been successfully developed. mdpi.com These models, which feature acceptable predictive statistics for both training and test sets, help identify the key physicochemical features that correlate with potency, complementing information from pharmacophore models. mdpi.com

Molecular Docking: Docking simulations are used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. This approach has been widely applied to indole carboxamide derivatives to understand their mechanism of action. nih.gov Docking results can reveal specific interactions, such as hydrogen bonds between the carboxamide moiety and amino acid residues (e.g., Glu190) in an enzyme's active site, which are decisive for inhibitory activity. nih.gov

Pharmacophore Modeling: As discussed in the next section, computational methods are used to generate pharmacophore models from a set of active and inactive molecules. These models define the essential spatial arrangement of chemical features necessary for biological activity and are used for virtual screening and lead optimization. dergipark.org.tr

These computational approaches accelerate the drug discovery process by allowing for the prioritization of synthetic targets and the prediction of activity for novel analogue designs, thereby reducing the reliance on extensive and time-consuming empirical screening.

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For indole-based compounds, a common pharmacophore model often includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of antiamyloidogenic indole and isatin derivatives, a five-feature pharmacophore (AAHRR) was generated that successfully distinguished active from inactive compounds. The key features were identified as:

Two Hydrogen Bond Acceptors (A): These features often correspond to the carbonyl oxygen of the carboxamide or isatin group and a nitrogen atom in a side chain. mdpi.com

One Hydrophobic Region (H): This typically maps to the core indole, isatin, or an attached indandione ring system. mdpi.com

Two Aromatic Rings (R): These features correspond to the indole ring itself and another attached aromatic system, such as a phenyl group. mdpi.com

The indole nucleus itself is a well-established pharmacophore in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Its unique electronic properties and ability to participate in various non-covalent interactions (e.g., hydrogen bonding via the N-H group, π-π stacking) make it a versatile scaffold. nih.govnih.gov

The structural determinants for the activity of indole carboxamide analogues can be summarized as follows:

The Indole Scaffold: Acts as a hydrophobic core and an anchor for substituents. Its aromaticity and potential for hydrogen bonding are crucial.

The Carboxamide Moiety: Essential for forming key hydrogen bonds with the biological target. Its orientation and flexibility are critical. nih.gov

Substitutions on the Indole Ring: Halogenation at positions C5 and C6, and small alkyl groups at C3 and N1, are generally favorable for enhancing potency. acs.orgnih.govrsc.org

Substituents on the Carboxamide: The nature of the groups attached to the carboxamide nitrogen can modulate lipophilicity, solubility, and potency. nih.govacs.org

By integrating these findings, a comprehensive pharmacophoric model can be constructed to guide the design of novel and more potent this compound analogues.

Metabolic and Pharmacokinetic Research of N,n,3 Trimethyl 1h Indole 1 Carboxamide in Vitro and Non Human in Vivo

In Vitro Metabolic Stability Assessment using Liver Microsomes and Hepatocytes (Human and Animal-Derived Systems)

No studies detailing the in vitro metabolic stability of N,N,3-Trimethyl-1H-indole-1-carboxamide in human or animal liver microsomes or hepatocytes are publicly available. Therefore, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) have not been determined for this compound.

Identification and Characterization of Metabolites via High-Resolution Mass Spectrometry

There are no published reports on the identification and structural elucidation of metabolites of this compound. Research employing techniques like high-resolution mass spectrometry to characterize the biotransformation products of this compound has not been documented.

Elucidation of Metabolic Pathways (e.g., Hydroxylation, Dealkylation, Hydrolysis)

Specific metabolic pathways for this compound have not been elucidated. While the metabolism of other indole-containing compounds often involves oxidative pathways such as hydroxylation of the indole (B1671886) ring and N-dealkylation of amine groups, or hydrolysis of amide linkages, such transformations have not been experimentally confirmed for this specific molecule.

Exploratory Non-Human In Vivo Pharmacokinetic and Metabolic Profiling

No in vivo pharmacokinetic or metabolic profiling studies for this compound in rodent models such as mice or rats have been reported in the scientific literature. Consequently, information regarding its absorption, distribution, metabolism, and excretion (ADME) properties in a living organism is not available.

Emerging Research Frontiers and Future Perspectives for N,n,3 Trimethyl 1h Indole 1 Carboxamide Chemistry

Development of Chemo- and Regioselective Synthetic Methodologies

The precise synthesis of complex molecules like N,N,3-Trimethyl-1H-indole-1-carboxamide is fundamental to exploring its properties and potential applications. The development of synthetic methods that offer high control over which parts of the molecule react (chemoselectivity) and where on the molecule the reaction occurs (regioselectivity) is a key research frontier.

Modern synthetic chemistry has moved beyond classical methods, increasingly relying on transition-metal catalysis to achieve challenging transformations with high precision. For indole (B1671886) derivatives, methods involving rhodium, palladium, and copper catalysis have become powerful tools for C-H activation and functionalization. researchgate.netbioengineer.org For instance, Rhodium(III)-catalyzed C-H activation has been employed for the selective coupling of N-substituted indole-1-carboxamides with various partners, demonstrating a pathway to create diverse molecular architectures. researchgate.netacs.org

Future methodologies for synthesizing this compound and its derivatives could focus on:

Direct C-H Functionalization: Developing catalysts that can selectively activate and modify specific C-H bonds on the indole ring, bypassing the need for pre-functionalized starting materials. A recent breakthrough demonstrated the copper-catalyzed direct alkylation of indoles at the C5 position, a previously challenging modification. bioengineer.org

Catalyst-Controlled Selectivity: Employing different catalysts or ligands to steer a reaction towards a desired isomer. For example, methods have been developed for the chemoselective N-H or C-2 arylation of indole-2-carboxamides by switching between a zinc iodide catalyst and an acid promoter. nih.govacs.org

Biocatalysis: Using enzymes to perform specific chemical transformations under mild conditions, offering high selectivity and a greener synthetic approach. researchgate.net

| Synthetic Strategy | Catalyst/Reagent Example | Selectivity Type | Potential Advantage for Indole-1-Carboxamides |

| Transition-Metal Catalyzed C-H Activation | Rhodium(III) complexes | Regioselective | Direct functionalization of the indole core without pre-activation. researchgate.netacs.org |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Chemoselective | Mild reaction conditions, enabling functional group tolerance. |

| Catalyst-Controlled Arylation | Zinc Iodide (ZnI2) vs. Triflic Acid (TfOH) | Chemoselective | Controllable synthesis of different cyclic structures from the same precursor. nih.govacs.org |

| Biocatalysis | Monoamine Oxidase (MAO-N) | Enantioselective | Green chemistry approach with high specificity for creating chiral centers. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For a compound like this compound, these computational tools offer immense potential for designing novel analogs with improved properties.

Key applications of AI/ML in this context include:

De Novo Drug Design: AI algorithms, particularly deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures from scratch. mdpi.comxjtlu.edu.cn These models could be trained on libraries of known bioactive indole compounds to design new this compound derivatives predicted to have high affinity for a specific biological target.

Predictive Modeling: ML models can be built to predict various properties of a molecule, including its biological activity, toxicity, and pharmacokinetic profile (ADMET properties). researchgate.net This allows researchers to prioritize which virtual compounds to synthesize, saving time and resources. For example, deep neural networks have shown superior performance in predicting molecular properties in large-scale comparative studies. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for a target molecule. nih.gov This can help chemists overcome synthetic challenges and find more efficient ways to produce this compound and its analogs.

The integration of AI/ML creates a powerful feedback loop where computational predictions guide experimental work, and the resulting data is used to refine the AI models, leading to a more efficient and targeted drug discovery process. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

The indole scaffold is associated with a vast range of biological activities, suggesting that this compound could have therapeutic potential across various diseases. ijpsjournal.comchula.ac.th The key is to identify its specific molecular targets within the cell.

Broad-based screening and advanced profiling techniques can uncover these targets. Potential therapeutic areas for indole-carboxamides include:

Oncology: Many indole derivatives exhibit anticancer properties by inhibiting key proteins involved in cancer cell growth and survival, such as tyrosine kinases (e.g., EGFR, VEGFR-2) or tubulin. nih.govrsc.org Some indole-2-carboxamides have shown antiproliferative activity against prostate cancer cells by inhibiting the androgen receptor. arkat-usa.orgacs.org

Infectious Diseases: The indole-2-carboxamide scaffold has been identified as a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis, making it a promising lead for new anti-tuberculosis drugs. nih.gov Other derivatives have shown activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.gov

Neurodegenerative Diseases: Given the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506), indole derivatives are actively being investigated for neurodegenerative disorders such as Alzheimer's disease. mdpi.com They may act on targets like 5-HT6 receptors or AMPK. mdpi.com

Inflammation and Pain: Indole-2-carboxamides have been designed as agonists for the TRPV1 ion channel, which plays a central role in pain and inflammation. mdpi.com

Future research would involve screening this compound against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to uncover novel therapeutic opportunities.

| Potential Therapeutic Area | Example Biological Target | Rationale for Indole-Carboxamides |

| Oncology | Tyrosine Kinases, Tubulin, Androgen Receptor | Indole scaffold is a common feature in kinase inhibitors and other anticancer agents. nih.govacs.org |

| Infectious Disease | MmpL3 (M. tuberculosis), CYP51 (T. cruzi) | Indole-2-carboxamides are a validated class of MmpL3 inhibitors. nih.govacs.org |

| Neurodegeneration | Serotonin Receptors (e.g., 5-HT6), AMPK | The indole core mimics the structure of endogenous neurotransmitters. mdpi.com |

| Pain & Inflammation | TRPV1 Ion Channel | Indole derivatives have been successfully developed as modulators of pain-related ion channels. mdpi.com |

Advanced Pre-clinical Research Strategies for Lead Compound Optimization

Once a promising "hit" compound like this compound is identified, it must undergo rigorous optimization to become a viable drug candidate. This pre-clinical phase focuses on improving potency, selectivity, and drug-like properties while minimizing off-target effects.

Advanced strategies for this process include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the structure of the lead compound and assessing how these changes affect its biological activity. For example, researchers might synthesize analogs of this compound with different substituents on the indole ring or carboxamide group to determine which features are critical for activity. acs.org

Computational Chemistry and Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can provide insights into how a compound binds to its target protein. nih.gov This information can guide the rational design of more potent analogs.

In Silico and In Vitro ADMET Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational tools can predict these properties, and subsequent in vitro assays (e.g., using liver microsomes to assess metabolic stability) can validate the predictions. indexcopernicus.com This helps to identify and address potential liabilities, such as poor bioavailability or high toxicity, early in the development process. acs.org

By combining these strategies, medicinal chemists can iteratively refine the structure of this compound to produce an optimized lead compound with a desirable balance of efficacy, safety, and pharmacokinetic properties, paving the way for potential clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.